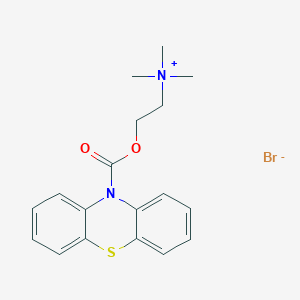![molecular formula C20H16N2O2 B14336013 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one CAS No. 106051-97-2](/img/structure/B14336013.png)
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core fused with a benzo ring and substituted with methyl and phenoxy groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one has several scientific research applications:
作用机制
The mechanism of action of 3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in oxidative stress pathways and DNA interaction .
相似化合物的比较
Similar Compounds
2-Oxo-4-methylquinoline: A precursor in the synthesis of naphthyridine derivatives.
4,4-Diaryl-1,4-dihydro-2,3-benzo-1,8-naphthyridines: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of methyl and phenoxy groups on the naphthyridine core differentiates it from other naphthyridine derivatives, making it a valuable compound for targeted research applications.
属性
CAS 编号 |
106051-97-2 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-methyl-6-(4-methylphenoxy)-4H-benzo[c][1,8]naphthyridin-1-one |
InChI |
InChI=1S/C20H16N2O2/c1-12-7-9-14(10-8-12)24-20-16-6-4-3-5-15(16)18-17(23)11-13(2)21-19(18)22-20/h3-11H,1-2H3,(H,21,22,23) |
InChI 键 |
MVNHLVNWRACFTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=NC3=C(C4=CC=CC=C42)C(=O)C=C(N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


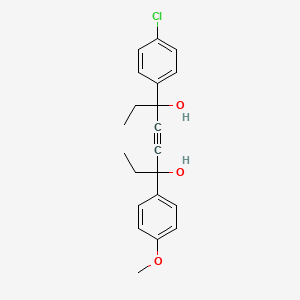
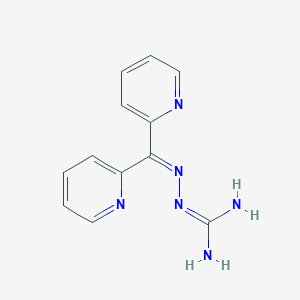
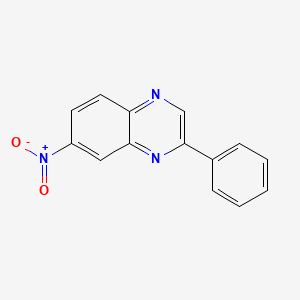
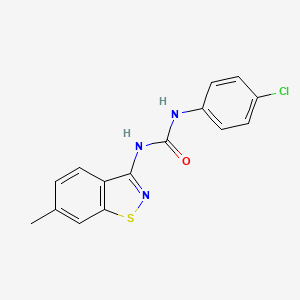
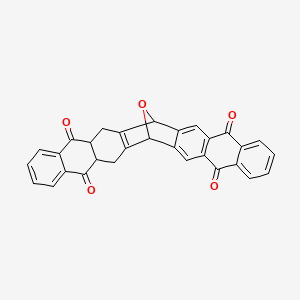
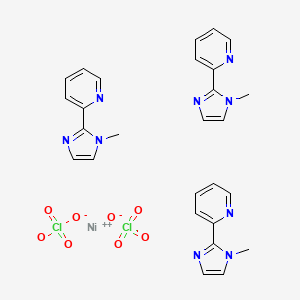
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)




![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
